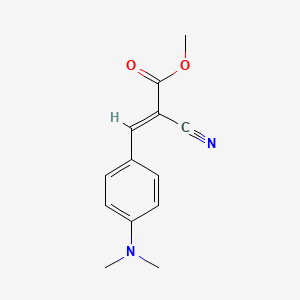
Methyl alpha-cyano-4-(dimethylamino)cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a phenyl group attached to a prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves the condensation of 4-(dimethylamino)benzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or ester derivatives.
Scientific Research Applications
METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
METHYL (2E)-3-(DIMETHYLAMINO)-2-{(4Z)-4-[(DIMETHYLAMINO)METHYLENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-: Similar in structure but with different photophysical properties.
METHYL (2E)-3-(ACRIDIN-4-YL)-PROP-2-ENOATE: Another related compound with distinct regioselectivity patterns in cycloaddition reactions
Uniqueness
METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is unique due to its specific combination of functional groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Biological Activity
Methyl alpha-cyano-4-(dimethylamino)cinnamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound features a cinnamate backbone with a cyano group and a dimethylamino substituent , which enhance its chemical reactivity and biological activity. This structure is pivotal for its interaction with various molecular targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets. It modulates several signaling pathways involved in:
- Cell proliferation
- Apoptosis
- Oxidative stress
These interactions lead to alterations in enzyme activities, receptor functions, and other cellular processes that are crucial for its therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Notable findings include:
- Inhibition of cancer cell proliferation: Studies showed that the compound significantly reduced the viability of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
- Induction of apoptosis: this compound has been shown to induce programmed cell death in tumor cells, highlighting its potential as a chemotherapeutic agent.
Case Studies and Research Findings
-
In Vitro Cytotoxicity Studies:
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
- Mechanistic Insights:
-
Antimicrobial Efficacy:
- Research highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial potential.
Data Summary Table
Properties
CAS No. |
3785-86-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12-6-4-10(5-7-12)8-11(9-14)13(16)17-3/h4-8H,1-3H3/b11-8+ |
InChI Key |
PVTUXLIWSQLDRD-DHZHZOJOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















